molecular formula C20H11IO5 B254039 [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate

[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate

Cat. No.: B254039
M. Wt: 458.2 g/mol
InChI Key: SUGIIZKOCZAQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate is an organic compound that combines a furan ring, a chromone structure, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate typically involves the condensation of 2-furyl and 4-oxo-4H-chromen-3-yl intermediates with 2-iodobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of hypervalent iodine reagents has been reported to be effective in such synthetic routes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromone structure can be reduced to form dihydrochromones.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromone structure can produce dihydrochromones.

Scientific Research Applications

[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate is unique due to its combination of a furan ring, a chromone structure, and an iodobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C20H11IO5

Molecular Weight

458.2 g/mol

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate

InChI

InChI=1S/C20H11IO5/c21-14-8-3-1-6-12(14)20(23)26-19-17(22)13-7-2-4-9-15(13)25-18(19)16-10-5-11-24-16/h1-11H

InChI Key

SUGIIZKOCZAQBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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